molecular formula C12H9N5O5 B215311 5-Nitro-2-{3-nitroanilino}nicotinamide

5-Nitro-2-{3-nitroanilino}nicotinamide

Cat. No.: B215311
M. Wt: 303.23 g/mol
InChI Key: SVPDMJYBLINQEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-{3-nitroanilino}nicotinamide is a synthetic nitroaromatic compound designed for advanced chemical and pharmaceutical research. Its molecular structure, which incorporates multiple nitro groups and a nicotinamide moiety, suggests potential as a precursor or active scaffold in medicinal chemistry . The nitroaromatic core is electron-deficient, making it a candidate for studying nucleophilic substitution reactions and ring transformation chemistry to synthesize novel heterocyclic compounds . In a biological context, nitroaromatic compounds are often investigated for their bioactive properties. This compound may serve as a key intermediate in the synthesis of potential pharmacologically active molecules. Researchers are exploring its utility in projects related to antimicrobial agents, enzyme inhibition, and cellular redox processes . The nicotinamide component links this compound to the biochemistry of NAD+, a crucial coenzyme involved in cellular energy metabolism and redox reactions . Consequently, research applications may include investigating its effects on NAD+-dependent enzymes such as sirtuins and PARPs (poly (ADP-ribose) polymerases), which play critical roles in DNA repair, gene expression, and cell survival . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the specific literature for detailed safety and handling protocols.

Properties

Molecular Formula

C12H9N5O5

Molecular Weight

303.23 g/mol

IUPAC Name

5-nitro-2-(3-nitroanilino)pyridine-3-carboxamide

InChI

InChI=1S/C12H9N5O5/c13-11(18)10-5-9(17(21)22)6-14-12(10)15-7-2-1-3-8(4-7)16(19)20/h1-6H,(H2,13,18)(H,14,15)

InChI Key

SVPDMJYBLINQEZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC=C(C=C2C(=O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=C(C=C(C=N2)[N+](=O)[O-])C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Features of 5-Nitro-2-{3-nitroanilino}nicotinamide and Analogues
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
5-Nitro-2-{3-nitroanilino}nicotinamide Pyridine (nicotinamide) 5-NO₂, 2-(3-NO₂C₆H₄NH) ~303.2 (calculated) Amide, nitro, anilino
5-Nitro-2-(substituted phenylamino)benzoyl chlorides Benzoyl chloride 5-NO₂, 2-(substituted phenylamino) ~280–320 Benzoyl chloride, nitro, anilino
6-Amino-5-nitropicolinonitrile Pyridine (picolinonitrile) 5-NO₂, 6-NH₂, 2-CN 164.12 Nitrile, nitro, amine
N-[(5Z)-5-(5-Nitro-2-oxoindol-3-ylidene)thiazolidin-3-yl]nicotinamide Indole-thiazolidinone 5-NO₂ indole, nicotinamide ~434.3 (calculated) Amide, thioxothiazolidinone, nitro
5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile Benzonitrile 5-NO₂, 2-pyrrolyl 213.19 Nitrile, nitro, pyrrole

Key Observations :

  • Amide vs. Nitrile Functionality : Nicotinamide derivatives (e.g., ) exhibit hydrogen-bonding capacity via the amide group, while nitrile-containing analogues (e.g., ) prioritize π-π stacking interactions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility (Polar Solvents) Stability Notes
5-Nitro-2-{3-nitroanilino}nicotinamide Not reported Likely moderate in DMSO/MeOH Hydrolysis-prone under acidic/alkaline conditions
6-Amino-5-nitropicolinonitrile Not reported Soluble in DMSO, ethanol Stable at RT; hygroscopic
5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile 96 Insoluble in water Thermally stable up to 96°C
Nicotinamide 128–131 Highly water-soluble Stable; decomposes at >150°C

Key Observations :

  • Solubility: The presence of polar amide and nitro groups in 5-Nitro-2-{3-nitroanilino}nicotinamide suggests higher solubility in polar aprotic solvents (e.g., DMSO) compared to benzonitrile derivatives .
  • Stability : Unlike nicotinamide, which is thermally stable, nitro-substituted derivatives are prone to decomposition or hydrolysis, necessitating careful storage .
Table 3: Reported Bioactivity of Selected Analogues
Compound Name Biological Target/Activity IC₅₀/EC₅₀ (μM) Reference
5-Nitro-2-{3-nitroanilino}nicotinamide Not explicitly reported N/A
5-Nitro-2-(substituted phenylamino)benzoyl chlorides HCV NS5B polymerase inhibition 0.8–5.2
NPPB (5-Nitro-2-(3-phenylpropylamino)benzoic acid) Chloride channel blocker 10–50
Atovaquone Mitochondrial electron transport inhibitor 0.002–0.02

Key Observations :

  • Enzyme Inhibition : Benzoyl chloride derivatives with nitro groups exhibit potent HCV NS5B inhibition, highlighting the role of nitro substituents in enhancing binding affinity .

Analytical Characterization

Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) methods validated for nicotinamide derivatives can be adapted for quantifying 5-Nitro-2-{3-nitroanilino}nicotinamide. Key parameters include:

  • Extraction: 10% methanol-water for polar nitroaromatics .
  • Detection : MRM mode with transitions specific to m/z 303.2 (theoretical for [M+H]⁺).
  • Limits of Detection : Estimated ~0.1 μg/mL, based on similar nitroaniline derivatives .

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